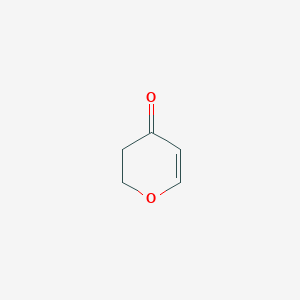

2,3-Dihydro-4H-pyran-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydropyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-5-1-3-7-4-2-5/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSOJXHICDKYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340718 | |

| Record name | 2H-Pyran-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84302-42-1 | |

| Record name | 2,3-Dihydro-4-pyranone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084302421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDRO-4-PYRANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF34W8HR7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,3-Dihydro-4H-pyran-4-one

Introduction

The 2,3-dihydro-4H-pyran-4-one scaffold is a prominent heterocyclic motif of significant interest to researchers, scientists, and drug development professionals. This versatile building block is a core component of numerous natural products and medicinally important molecules, exhibiting a wide array of biological activities. Its unique structural features, comprising an α,β-unsaturated ketone system embedded within a tetrahydropyran ring, confer a rich and diverse reactivity profile. This guide provides a comprehensive exploration of the chemical properties and reactivity of the this compound core, offering field-proven insights into its synthesis, manipulation, and application in modern organic chemistry and drug discovery.

Structural Features and Physicochemical Properties

The this compound ring system features a six-membered heterocycle containing an oxygen atom and a ketone functionality. The endocyclic double bond is in conjugation with the carbonyl group, which profoundly influences the molecule's electronic properties and reactivity.

Table 1: Physicochemical Properties of a Representative Derivative (2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one)

| Property | Value | Source |

| Molecular Formula | C₆H₈O₄ | [1] |

| Molecular Weight | 144.12 g/mol | [2] |

| XLogP3-AA (Computed) | -0.4 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

Note: These properties are for a substituted derivative and should be considered as an approximation for the parent compound.

Spectroscopic Characterization

The spectroscopic signature of 2,3-dihydro-4H-pyran-4-ones is characterized by the key functional groups present in the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum typically displays signals for the vinyl proton, as well as the protons on the saturated carbons of the pyran ring. The chemical shifts and coupling constants are influenced by the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is distinguished by the downfield signal of the carbonyl carbon (typically around 190-200 ppm) and the signals for the olefinic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum prominently features a strong absorption band corresponding to the C=O stretching vibration of the conjugated ketone, usually in the range of 1660-1680 cm⁻¹. Another characteristic band is the C=C stretching vibration around 1600-1620 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, and fragmentation patterns often involve cleavage of the pyran ring. For instance, the mass spectrum of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one shows a molecular ion peak at m/z 144.[1][2]

Synthesis of the this compound Core

Several synthetic strategies have been developed to access the this compound scaffold, with the choice of method often depending on the desired substitution pattern and stereochemistry.

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a powerful and convergent method for the construction of the dihydropyranone ring. This [4+2] cycloaddition typically involves the reaction of an electron-rich diene with an aldehyde or ketone as the dienophile. Danishefsky's diene and Brassard's diene are commonly employed for this purpose, often in the presence of a Lewis acid catalyst to enhance reactivity and selectivity.[3][4] Enantioselective variants of this reaction have also been developed using chiral catalysts.[3]

Caption: Generalized workflow for the hetero-Diels-Alder synthesis of 2,3-dihydro-4H-pyran-4-ones.

Intramolecular Cyclization

Another effective approach involves the intramolecular cyclization of suitably functionalized acyclic precursors. For instance, δ-hydroxyalkynones can undergo a metal-free, acid-catalyzed rearrangement to afford substituted 2,3-dihydro-4H-pyran-4-ones with high regioselectivity under mild conditions.[3] Similarly, α,β-unsaturated 1,3-diketones can be cyclized in an acidic aqueous medium to yield the dihydropyranone ring system.[5]

Core Reactivity

The reactivity of this compound is dominated by the presence of the α,β-unsaturated ketone moiety, which provides multiple sites for nucleophilic and electrophilic attack, as well as participation in pericyclic reactions.

Cycloaddition Reactions

The electron-deficient double bond in the dihydropyranone ring can act as a dienophile in Diels-Alder reactions with electron-rich dienes. This allows for the construction of more complex polycyclic systems. The stereochemical outcome of these reactions is often governed by the principles of endo selectivity.

Michael Addition (Conjugate Addition)

The β-carbon of the α,β-unsaturated ketone system is electrophilic and susceptible to attack by a wide range of soft nucleophiles in a Michael or conjugate addition reaction. This is a fundamental transformation for this scaffold, enabling the introduction of various substituents at the C5 position. Common nucleophiles include enolates, amines, thiols, and organocuprates.

Caption: General mechanism of a Michael addition to the this compound core.

Experimental Protocol: Synthesis of 4H-Pyran Derivatives via One-Pot Tandem Cascade Reaction

This protocol describes a general procedure for the synthesis of substituted 4H-pyran derivatives.

Materials:

-

Aryl aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

β-ketoester (1 mmol)

-

Ethanol

-

Piperidine (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve the aryl aldehyde, malononitrile, and β-ketoester in ethanol at room temperature.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product can be isolated by filtration or by evaporation of the solvent followed by purification by recrystallization or column chromatography.

This one-pot reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.[6]

Reactions at the Carbonyl Group

The carbonyl group undergoes typical reactions of ketones, such as reduction to the corresponding alcohol, and nucleophilic addition of organometallic reagents like Grignard or organolithium reagents.[7] The choice of reducing agent can influence the stereochemical outcome of the alcohol formation.

Conversion to Pyridinones

2,3-Dihydro-4H-pyran-4-ones can serve as valuable precursors for the synthesis of 2,3-dihydro-4-pyridinones. This transformation can be achieved by reacting the pyranone with a primary amine, which can involve an initial 1,4-addition of the amine to the α,β-unsaturated ketone system followed by cyclization.[5]

Applications in Drug Discovery and Natural Product Synthesis

The this compound scaffold is a key structural element in a variety of biologically active compounds. Derivatives of this heterocycle have demonstrated a broad spectrum of pharmacological activities, including:

-

Antioxidant and Anti-inflammatory Properties: Certain substituted dihydropyranones have shown promising antioxidant and anti-inflammatory activities.[]

-

Antibacterial and Antitumor Activity: The pyran motif is found in compounds with antibacterial and antitumoral properties, making it a valuable scaffold for the development of new therapeutic agents.[6]

Furthermore, the dihydropyranone ring is a common feature in many natural products, and the synthetic methodologies developed for its construction are frequently applied in the total synthesis of these complex molecules.

Safety and Handling

As with all chemicals, appropriate safety precautions should be taken when handling this compound and its derivatives. These compounds are α,β-unsaturated ketones, which are known to be reactive.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is recommended to consult the specific Material Safety Data Sheet (MSDS) for the particular derivative being used for detailed safety information.

Conclusion

The this compound core represents a privileged scaffold in organic synthesis and medicinal chemistry. Its versatile reactivity, stemming from the embedded α,β-unsaturated ketone system, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex molecules. The continued development of novel synthetic methods to access and functionalize this heterocycle will undoubtedly lead to the discovery of new therapeutic agents and a deeper understanding of its role in biological systems.

References

-

Organic Chemistry Portal. Synthesis of 2,3-dihydro-4H-pyran-4-ones. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 2,3-dihydro-4-pyridones. Available from: [Link]

-

NIST WebBook. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Available from: [Link]

-

El-Sayed, N. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4587. Available from: [Link]

-

PubChem. 2,3-dihydro-3,5-dihydroxy-(4H)-pyran-4-one. Available from: [Link]

-

Cheméo. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Available from: [Link]

-

PubChem. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one. Available from: [Link]

-

Moloney, M. G., et al. (2007). 2,3-Dihydro-4H-pyran-4-ones and 2,3-dihydro-4-pyridinones by cyclizations of alpha,beta-unsaturated 1,3-diketones. The Journal of organic chemistry, 72(13), 4967–4970. Available from: [Link]

-

MDPI. Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Available from: [Link]

-

National Institutes of Health. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Available from: [Link]

-

AMC Supplies. MATERIAL SAFETY DATASHEET - KETONES, LIQUID, N.O.S. Available from: [Link]

-

RSC Publishing. A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase. Available from: [Link]

-

ResearchGate. Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. Available from: [Link]

-

PubMed. A one-step synthesis of 2,3-dihydro-4H-pyran-4-ones from 3-ethoxy alpha,beta-unsaturated lactones. Available from: [Link]

-

ResearchGate. Synthesis of dihydropyranones and dihydropyrano[2,3-d][1][3]dioxine-diones by cyclization reaction of Meldrums acid with arylaldehydes and 1,3-dicarbonyls under thermal and ultrasound irradiation. Available from: [Link]

-

University of Glasgow. Enantioselective syntheses of 2,3-dihydro-4h-pyran-4-ones and 3(2h)-furanones. Available from: [Link]

-

ScienceDirect. Synthesis and biological activities of some fused pyran derivatives. Available from: [Link]

-

Chemistry LibreTexts. 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Available from: [Link]

-

ResearchGate. A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase. Available from: [Link]

-

ResearchGate. Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with.... Available from: [Link]

-

dt-shop. Safety Data Sheet. Available from: [Link]

-

National Institutes of Health. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available from: [Link]

-

PubMed. Rational Design, Synthesis, and Computational Investigation of Dihydropyridine [2,3-d] Pyrimidines as Polyphenol Oxidase Inhibitors with Improved Potency. Available from: [Link]

-

MDPI. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Available from: [Link]

-

Semantic Scholar. [PDF] Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Available from: [Link]

-

ResearchGate. Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one. Available from: [Link]

-

RSC Publishing. Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Available from: [Link]

-

YouTube. nucleophilic addition reactions onto carbonyls - practice #1. Available from: [Link]

-

Frontiers. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Available from: [Link]

-

UNCW Institutional Repository. Reactivity of substituted 4-Pyridones in normal and inverse demand Diels-Alder cycloaddition. Available from: [Link]

-

ACG Publications. Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). Available from: [Link]

Sources

- 1. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- [webbook.nist.gov]

- 2. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | C6H8O4 | CID 119838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis [organic-chemistry.org]

- 4. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]

- 5. 2,3-Dihydro-4H-pyran-4-ones and 2,3-dihydro-4-pyridinones by cyclizations of alpha,beta-unsaturated 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

The Unseen Architecture: A Technical Guide to the Structure and Conformation of 2,3-Dihydro-4H-pyran-4-one

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of molecular architecture is not merely academic—it is the bedrock of innovation. The 2,3-dihydro-4H-pyran-4-one core is a privileged scaffold, present in a multitude of natural products and pharmacologically active molecules. Its precise three-dimensional structure and conformational dynamics dictate its interaction with biological targets, influencing efficacy, selectivity, and metabolic stability. This guide provides an in-depth exploration of the methodologies and scientific reasoning employed to elucidate the structure and preferred conformation of this crucial heterocyclic ketone.

Foundational Elucidation: Integrating Spectroscopic Methodologies

The primary structure of this compound is unequivocally established through a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, offering unparalleled insight into the connectivity and chemical environment of individual atoms. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment.

Causality in Experimental Choice: While 1D spectra provide initial information on the number and types of protons and carbons, 2D NMR is indispensable for establishing the connectivity within the pyranone ring. A ¹H-¹H Correlation Spectroscopy (COSY) experiment is the logical first step to identify proton-proton coupling networks, directly mapping out the -CH₂-CH₂- fragment. Subsequently, a Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton to its directly attached carbon, and a Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range (2-3 bond) correlations, which are critical for piecing together the entire molecular framework, including the quaternary carbons of the carbonyl and the enone.[1]

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Key HMBC Correlations |

| C2 | 4.5 - 4.7 | ~68 | Triplet | C3, C4, C6 |

| C3 | 2.6 - 2.8 | ~37 | Triplet | C2, C4, C5 |

| C4 | - | ~195 | - | - |

| C5 | 5.4 - 5.6 | ~108 | Doublet | C3, C4, C6 |

| C6 | 7.3 - 7.5 | ~162 | Doublet | C2, C4, C5 |

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts and the conformation of the molecule.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. This will provide initial information on the chemical shifts and coupling constants of the protons at positions 2, 3, 5, and 6.

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum to identify the chemical shifts of all six carbon atoms.

-

COSY Acquisition: Perform a 2D ¹H-¹H COSY experiment to establish the connectivity between the protons on C2 and C3.

-

HSQC Acquisition: Run a 2D ¹H-¹³C HSQC experiment to correlate each proton signal with its directly attached carbon signal.

-

HMBC Acquisition: Acquire a 2D ¹H-¹³C HMBC spectrum to confirm the overall structure by observing long-range correlations. For instance, correlations from the protons at C2 to the carbonyl carbon (C4) and the vinylic carbon (C6) are expected.

-

Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the 1D proton signals, determine coupling constants, and analyze the cross-peaks in the 2D spectra to build the molecular structure.

Diagram: NMR Correlation Workflow

Caption: Workflow for NMR-based structure elucidation of this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, the most characteristic absorption bands are due to the α,β-unsaturated ketone system.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1660-1680 cm⁻¹. The conjugation with the C=C double bond lowers the frequency from that of a typical saturated ketone (which appears around 1715 cm⁻¹).

-

C=C Stretch: An absorption of medium intensity is anticipated around 1600-1640 cm⁻¹ for the enone double bond.

-

C-O-C Stretch: A strong band corresponding to the ether linkage within the pyran ring is expected in the 1200-1250 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.

-

Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. For this compound (Molecular Weight: 98.10 g/mol ), Electron Ionization (EI) would be a common technique.

Expected Fragmentation Pattern: The molecular ion peak (M⁺) would be observed at m/z = 98. Key fragmentation pathways would likely involve the loss of small, stable molecules. A retro-Diels-Alder (rDA) type fragmentation is a characteristic pathway for dihydropyran systems, which would lead to the loss of ethylene (C₂H₄, 28 Da) from the saturated portion of the ring, resulting in a fragment at m/z = 70. Another likely fragmentation is the loss of carbon monoxide (CO, 28 Da) from the carbonyl group, giving a fragment at m/z = 70. Further fragmentation of these initial products would also be observed.[2][3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, often via a gas chromatograph (GC-MS) for pure samples.

-

Ionization: Bombard the gaseous sample with a high-energy electron beam (typically 70 eV) to generate the molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative abundance versus m/z.

-

Interpretation: Identify the molecular ion peak and propose structures for the major fragment ions to support the proposed overall structure.

Conformational Analysis: From 2D Structure to 3D Reality

While the 2D structure of this compound can be confidently determined, its biological activity is governed by its 3D shape. The six-membered dihydropyran ring is not planar and exists in a dynamic equilibrium between different conformations. Understanding this equilibrium is crucial.

Theoretical Foundations of Dihydropyran Conformation

The presence of a double bond within the ring restricts the conformational flexibility compared to a saturated cyclohexane ring. The most likely conformations for the this compound ring are half-chair and sofa (or boat) conformations. The relative energies of these conformers, and thus their populations at equilibrium, are determined by a balance of several factors:

-

Torsional Strain: Strain arising from eclipsing interactions between substituents on adjacent atoms.

-

Steric Strain: Repulsive interactions between non-bonded atoms that are close in space.

-

Allylic Strain: Strain associated with substituents on an sp² carbon and an adjacent sp³ carbon.

Computational Chemistry: A Powerful Predictive Tool

In the absence of single-crystal X-ray diffraction data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the most stable conformations and the energy barriers between them.[4]

Causality in Method Selection: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), provide a good balance between computational cost and accuracy for molecules of this size. These calculations can predict the geometries and relative energies of different conformers in the gas phase or in solution (using a solvent continuum model).[4]

Experimental Protocol: Computational Conformational Analysis

-

Structure Building: Construct the 2D structure of this compound in a molecular modeling software package.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers (e.g., different half-chair and sofa forms).

-

Geometry Optimization: Optimize the geometry of each identified conformer using a DFT method (e.g., B3LYP/6-31G*).

-

Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Energy Comparison: Compare the relative Gibbs free energies of the conformers to determine their relative populations at a given temperature using the Boltzmann distribution.

-

NMR Prediction (Self-Validation): Predict the NMR chemical shifts for the lowest energy conformer(s) and compare them to the experimental data. A good correlation provides strong evidence for the predicted conformation being the dominant one in solution.[5]

Diagram: Conformational Equilibrium

Sources

The Dihydropyranone Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Dihydropyranone Core

The dihydropyranone scaffold, a six-membered heterocyclic ring containing an oxygen atom and a ketone functional group, stands as a cornerstone in the architecture of a vast array of biologically active molecules.[1][2] This privileged structural motif is prevalent in numerous natural products, ranging from complex polyketides to bioactive marine metabolites, underscoring its evolutionary selection as a versatile framework for molecular recognition and function.[3][4] In the realm of medicinal chemistry, the dihydropyranone core serves as a versatile building block for the synthesis of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[2] Its inherent structural features, which allow for diverse functionalization and stereochemical complexity, enable the meticulous tuning of pharmacokinetic and pharmacodynamic properties, making it a highly sought-after scaffold in modern drug discovery programs.[2] This guide provides a comprehensive exploration of the biological activities associated with the dihydropyranone scaffold, delving into its synthesis, mechanisms of action, and structure-activity relationships to empower researchers in their quest for novel therapeutic interventions.

A Spectrum of Biological Activities: From Anticancer to Anti-inflammatory

The dihydropyranone scaffold is a chameleon in the world of pharmacology, with its derivatives exhibiting a wide range of biological effects. This versatility stems from the scaffold's ability to be readily functionalized, allowing for the creation of diverse chemical libraries that can be screened for various therapeutic applications.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The most extensively studied biological activity of dihydropyranone derivatives is their potent anticancer effect.[2] Numerous studies have documented their cytotoxic effects against a wide panel of cancer cell lines.[2] The antiproliferative action of these compounds is often multifaceted, involving the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby halting the uncontrolled proliferation of cancer cells.[2][5]

A notable example is the natural product Radicinin, a dihydropyranopyran-4,5-dione that has shown promising anticancer activity against various cancer cell lines, including WiDr, T47D, and HeLa cells.[6] Synthetic dihydropyranone derivatives have also demonstrated significant potential. For instance, a series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives have been synthesized and evaluated for their anti-proliferative activity against SW-480 and MCF-7 cancer cell lines.[6]

| Compound | Substitution on C4-phenyl ring | SW-480 IC50 (µM) | MCF-7 IC50 (µM) |

| 4g | 4-NO2 | 34.6 | 42.6 |

| 4i | 4-Cl | 35.9 | 34.2 |

| 4j | 3,4,5-(OCH3)3 | 38.6 | 26.6 |

| 4a | H | 90.5 | - |

| 4d | 4-OCH3 | 87.2 | 104.9 |

| 4h | 4-CH3 | 67.2 | - |

| Table 1: Anticancer activity of selected dihydropyranopyran derivatives against human cancer cell lines.[6] |

Anti-inflammatory Properties: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Dihydropyranone derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.[7] A series of novel dihydropyranoaurone derivatives were synthesized and evaluated for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7] This inhibitory activity on inducible nitric oxide synthase (iNOS) highlights the potential of the dihydropyranone scaffold in modulating inflammatory pathways.[7]

Antimicrobial Effects: Combating Infectious Diseases

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The dihydropyranone scaffold has shown promise in this area as well. While not as extensively studied as their anticancer counterparts, certain dihydropyranone derivatives have demonstrated activity against various bacterial and fungal strains. The exploration of this activity is an active area of research, with the goal of developing new therapeutics to combat infectious diseases.

Enzyme Inhibition: A Targeted Approach to Disease

The ability of small molecules to specifically inhibit the activity of enzymes is a cornerstone of modern medicine. Dihydropyranone derivatives have been identified as inhibitors of several key enzymes. For example, quinazolinone-dihydropyrano[3,2-b]pyran hybrids have been shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting their potential as antidiabetic agents.[8] One of the most potent compounds from this series exhibited an IC50 value of 40.1 ± 0.6 µM, which is significantly more potent than the standard drug acarbose.[8] Furthermore, a practical asymmetric synthesis of a highly functionalized tetrahydropyran has been developed to create a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, another important target in diabetes therapy.[9]

Unraveling the Mechanism of Action: How Dihydropyranones Exert Their Effects

Understanding the molecular mechanisms by which dihydropyranone derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents.

Induction of Apoptosis and Cell Cycle Arrest in Cancer

A primary mechanism underlying the anticancer activity of many dihydropyranone derivatives is the induction of apoptosis and cell cycle arrest.[2] For instance, biscoumarin derivatives containing a dihydropyran moiety have been shown to induce apoptosis and arrest the cell cycle at the S phase in HUTU80 cells.[5] This is often accompanied by an accumulation of cells in the sub-G1 phase, a hallmark of apoptosis.[5]

Modulation of Key Signaling Pathways

The anticancer activity of certain dihydropyranone derivatives has been linked to their ability to inhibit critical intracellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival, is a prominent target.[2] Inhibition of this pathway by dihydropyranone compounds can lead to a decrease in cancer cell proliferation and an increase in apoptosis.[2]

Caption: Inhibition of the PI3K/Akt signaling pathway by a dihydropyranone derivative.

Synthetic Strategies: Building the Dihydropyranone Core

The efficient and stereocontrolled synthesis of the dihydropyranone scaffold is a critical aspect of harnessing its therapeutic potential. A variety of synthetic methodologies have been developed to access this important heterocyclic system.

Multi-component Reactions: A Convergent Approach

One-pot, multi-component reactions are highly efficient for generating molecular diversity and have been successfully applied to the synthesis of dihydropyranone derivatives. For example, a series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives can be synthesized via a one-pot reaction involving 4-hydroxy-6-methyl-2-pyrone, a substituted benzaldehyde, ethyl cyanoacetate, and ammonium acetate.[2]

Catalytic Methods: Precision and Control

Modern catalytic methods offer elegant and efficient routes to dihydropyranones. N-Heterocyclic carbene (NHC)-catalyzed reactions have emerged as a powerful tool for the synthesis of various substituted dihydropyranones.[10] These reactions often proceed with high enantioselectivity, providing access to chiral dihydropyranone derivatives.[10] Other catalytic approaches, such as those employing silyl-Prins cyclization mediated by trimethylsilyl trifluoromethanesulfonate (TMSOTf), have also been developed for the selective synthesis of disubstituted dihydropyrans.[11]

Modular Synthesis: Flexibility in Design

A modular synthesis approach allows for the systematic variation of substituents on the dihydropyranone core, facilitating the exploration of structure-activity relationships. A reproducible and scalable method for synthesizing 3-methoxy-4,5-dihydropyran-2-ones involves the base-promoted cyclization of hydroxy alkynes.[3] This method allows for the transformation of dihydropyran-2-ones into dihydropyran-4-ones through organometallic addition, providing access to a wider range of structural motifs.[3][12]

Caption: A generalized workflow for the modular synthesis of dihydropyranone derivatives.

Experimental Protocols: A Practical Guide

To facilitate the exploration of the dihydropyranone scaffold, detailed experimental protocols for both synthesis and biological evaluation are essential.

Synthesis of Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate Derivatives[2]

Materials:

-

4-Hydroxy-6-methyl-2-pyrone

-

Substituted benzaldehyde derivatives

-

Ethyl cyanoacetate

-

Ammonium acetate

-

Ethanol

-

Water

Procedure:

-

A mixture of 4-hydroxy-6-methyl-2-pyrone (1 mmol), the corresponding benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1.1 mmol) in a 1:1 mixture of water and ethanol (10 mL) is refluxed.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure product.

-

The structure of the synthesized compounds is confirmed by spectroscopic methods (FT-IR, 1H NMR, 13C NMR) and elemental analysis.

MTT Assay for Anticancer Activity[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the dihydropyranone derivatives and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Conclusion and Future Perspectives

The dihydropyranone scaffold has unequivocally established itself as a privileged motif in medicinal chemistry and drug discovery. Its prevalence in nature and the diverse biological activities of its synthetic derivatives underscore its importance as a starting point for the development of novel therapeutic agents. The continued exploration of innovative synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms underlying its biological effects, will undoubtedly pave the way for the discovery of new dihydropyranone-based drugs with improved efficacy and safety profiles. As our understanding of disease biology continues to expand, the versatility of the dihydropyranone scaffold will ensure its enduring relevance in the ongoing quest for new medicines to address unmet medical needs.

References

-

Fuksová, M., Hrubá, K., Horák, A., De Dobbeleer, C., Robiette, R., & Pospíšil, J. (2025). Modular Synthesis of Dihydropyranones through Cyclization and Organometallic Functionalization. European Journal of Organic Chemistry, 28(48), e202500848. [Link]

-

Smith, A. B., 3rd, & Chen, K. (2007). A versatile strategy for the synthesis of 2,6-disubstituted dihydropyranones. Organic letters, 9(11), 2087–2090. [Link]

-

Modular Synthesis of Dihydropyranones through Cyclization and Organometallic Functionalization. (n.d.). ResearchGate. [Link]

-

Ghamghami, M., Ghasemi, J. B., & Daraei, B. (2021). Quinazolinone-dihydropyrano[3,2-b]pyran hybrids as new α-glucosidase inhibitors: Design, synthesis, enzymatic inhibition, docking study and prediction of pharmacokinetic. Bioorganic chemistry, 109, 104703. [Link]

-

Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (n.d.). National Institutes of Health. [Link]

-

Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. (2024). National Institutes of Health. [Link]

-

Li, Y., Li, X., Yang, B., & Liu, Y. (2016). Antitumor activities of biscoumarin and dihydropyran derivatives. Oncotarget, 7(33), 53455–53467. [Link]

-

Synthesis and anti-inflammatory activities of novel dihydropyranoaurone derivatives. (n.d.). Europe PMC. [Link]

-

Antitumor and Quantitative Structure Activity Relationship Study for Dihydropyridones Derived from Curcumin. (n.d.). ResearchGate. [Link]

- Dihydropyran derivatives and crop protection agents containing them. (n.d.).

-

5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (n.d.). National Institutes of Health. [Link]

-

Thomson, R. J., & Johnston, J. N. (2015). Pyranone natural products as inspirations for catalytic reaction discovery and development. Accounts of chemical research, 48(4), 1045–1055. [Link]

-

Patel, S. I., Keller, B. G., Rudzinski, E., Pour-Avaz, K., Keller, C., & Patel, C. N. (2023). Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. Biochemical and biophysical research communications, 667, 91–97. [Link]

-

Selected examples of natural products and bioactive molecules containing an isoxazol-5-one or dihydropyran unit. (n.d.). ResearchGate. [Link]

-

Xu, F., Zacuto, M. J., Kohmura, Y., Rosen, J., Gibb, A., Alam, M., Scott, J., & Tschaen, D. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Organic letters, 16(20), 5422–5425. [Link]

Sources

- 1. A versatile strategy for the synthesis of 2,6-disubstituted dihydropyranones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyranone natural products as inspirations for catalytic reaction discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor activities of biscoumarin and dihydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-inflammatory activities of novel dihydropyranoaurone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinazolinone-dihydropyrano[3,2-b]pyran hybrids as new α-glucosidase inhibitors: Design, synthesis, enzymatic inhibition, docking study and prediction of pharmacokinetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Publications | ÚEB AV ČR [ueb.cas.cz]

The Dihydropyranone Core: A Privileged Scaffold in Natural Products and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-4H-pyran-4-one moiety is a recurring and vital structural motif found in a wide array of natural products.[1][2] This heterocyclic core is a cornerstone of numerous biologically active compounds, demonstrating a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects.[3][4][5][6] This guide provides a comprehensive technical overview of natural products containing the this compound scaffold. It delves into their structural diversity, biosynthetic origins, and prominent biological activities. Furthermore, it outlines key experimental methodologies for their isolation, characterization, and synthesis, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction: The Significance of the this compound Moiety

The this compound, a six-membered oxygen-containing heterocycle, is a privileged scaffold in the realm of natural products.[7] Its prevalence across diverse biological sources, from fungi to marine organisms, underscores its evolutionary importance and versatile biosynthetic accessibility.[8][9] The inherent chemical features of this moiety, including the presence of a ketone, an ether linkage, and often chiral centers, provide a rich platform for structural diversification and a wide range of biological interactions. These compounds have garnered significant attention from the scientific community due to their potent and varied bioactivities, making them attractive starting points for drug discovery programs.[10][11]

Structural Diversity and Classification

Natural products featuring the this compound core exhibit remarkable structural diversity. They can be broadly classified based on the nature of their substituents and the overall molecular architecture.

A prominent example is 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) , a compound frequently identified in Maillard reaction products and various plant extracts.[12][13][14][15] Its antioxidant properties have been extensively studied.[16]

Other notable classes include:

-

Pyranonaphthoquinones: These compounds, characterized by a fusion of the dihydropyranone ring with a naphthoquinone system, have shown promising anticancer activities.[3]

-

Polyketides: Many complex polyketides incorporate the dihydropyranone moiety as a key structural element.[2]

The structural variations often involve different substitution patterns on the pyranone ring, leading to a wide range of stereochemical complexities and biological specificities.

Biosynthesis of the Dihydropyranone Core

The biosynthesis of the this compound moiety in natural products is typically accomplished through polyketide pathways. These pathways involve the sequential condensation of simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, by polyketide synthases (PKSs). The resulting polyketide chain undergoes a series of cyclization and modification reactions, including reduction, dehydration, and oxidation, to generate the final dihydropyranone-containing molecule. The specific PKS domains and tailoring enzymes involved dictate the final structure and stereochemistry of the natural product.

Key Biological Activities

The diverse structures of dihydropyranone-containing natural products translate into a broad spectrum of biological activities.

| Biological Activity | Examples of Compounds/Derivatives | Key Findings |

| Anticancer | 4H-Pyrano-[2,3-b]naphthoquinones | Display low micromolar antiproliferative activity and induce apoptosis in human cancer cells.[3] |

| Antioxidant | 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | Identified as a strong antioxidant in glucose–histidine Maillard reaction products.[12] The enol structure is key to its activity.[16] |

| Antimicrobial | 4H-Pyran derivatives | Showed activity against Mycobacterium bovis and various fungal and bacterial strains.[5][6] |

| Anti-inflammatory | 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | Exhibits promising anti-inflammatory properties.[] |

| Neuroprotective | Pyran derivatives | Have attracted attention for their potential in treating Alzheimer's disease.[18] |

Experimental Methodologies

Isolation and Purification

The isolation of dihydropyranone-containing natural products from their natural sources typically involves a series of chromatographic techniques.[19][20]

Step-by-Step Protocol for Bioguided Isolation:

-

Extraction: The source material (e.g., plant material, microbial culture) is extracted with a suitable solvent (e.g., methanol, ethyl acetate) to obtain a crude extract.

-

Fractionation: The crude extract is subjected to preliminary fractionation using techniques like liquid-liquid partitioning or open column chromatography over silica gel or reversed-phase media.[19]

-

Bioassay-Guided Fractionation: Each fraction is tested for the desired biological activity. The active fractions are then selected for further purification.

-

Chromatographic Purification: The active fractions are purified using a combination of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), often in both normal and reversed-phase modes, to isolate the pure compounds.[19]

-

Purity Assessment: The purity of the isolated compounds is confirmed by HPLC and spectroscopic methods.

Structural Characterization

The elucidation of the structure of novel dihydropyranone-containing natural products relies on a combination of spectroscopic techniques.

Key Spectroscopic Data for the this compound Moiety:

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Protons on the dihydropyranone ring typically appear in the range of δ 2.0-4.5 ppm. The chemical shifts and coupling constants provide information about the substitution pattern and stereochemistry.[21] |

| ¹³C NMR | The carbonyl carbon (C-4) resonates at approximately δ 190-200 ppm. The other carbons of the ring appear in the range of δ 40-100 ppm.[21] |

| FT-IR | A strong absorption band for the C=O stretching vibration is observed around 1650-1680 cm⁻¹.[1] |

| Mass Spectrometry | Provides the molecular weight of the compound and fragmentation patterns that can aid in structural elucidation.[22][13] |

Synthetic Strategies

The chemical synthesis of 2,3-dihydro-4H-pyran-4-ones is an active area of research, with several methodologies developed to access this important scaffold.[23]

Common Synthetic Approaches:

-

Hetero-Diels-Alder Reaction: This powerful cycloaddition reaction between a diene and a carbonyl compound is a widely used method for the construction of the dihydropyranone ring.[23][24]

-

Intramolecular Cyclization: Various intramolecular cyclization strategies, such as the rearrangement of δ-hydroxyalkynones, have been employed.[23]

-

Palladium-Mediated Oxidative Cyclization: This method provides an efficient route from β-hydroxyenones.[25]

-

Prins Cyclization: A Lewis acid-mediated Prins reaction can be utilized to produce highly functionalized tetrahydropyran-4-ones.[9][26]

Visualizations

General Structure and Classification

Caption: Classification of natural products containing the dihydropyranone core and their associated biological activities.

Experimental Workflow for Isolation and Characterization

Caption: A generalized workflow for the isolation and structural characterization of dihydropyranone natural products.

Conclusion and Future Perspectives

Natural products containing the this compound moiety represent a rich and diverse source of biologically active compounds with significant therapeutic potential. The continued exploration of natural sources, coupled with advancements in isolation, characterization, and synthetic methodologies, will undoubtedly lead to the discovery of new and potent drug candidates. Future research in this area should focus on understanding the precise mechanisms of action of these compounds, exploring their structure-activity relationships through the synthesis of novel analogs, and developing more efficient and stereoselective synthetic routes to facilitate their production and further investigation. The dihydropyranone core remains a highly promising scaffold for the development of next-generation therapeutics.

References

- Enantioselective syntheses of 2,3-dihydro-4h-pyran-4-ones and 3(2h)-furanones. (n.d.).

- Synthesis of 2,3-dihydro-4H-pyran-4-ones - Organic Chemistry Portal. (n.d.).

- A One-Step Synthesis of 2,3-Dihydro-4H-pyran-4-ones from 3-Ethoxy α,β-Unsaturated Lactones - Figshare. (2016).

- A one-step synthesis of 2,3-dihydro-4H-pyran-4-ones from 3-ethoxy alpha,beta-unsaturated lactones. (2005). Organic Letters, 7(12), 2421-2423. doi: 10.1021/ol050702z

- Oxidative Cyclization of β-Hydroxyenones with Palladium(II): A Novel Entry to 2,3-Dihydro-4H-pyran-4-ones. (2025).

- Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. (n.d.).

- 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. (n.d.).

- Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with... (n.d.).

- 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. (n.d.).

- Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. (n.d.). RSC Publishing.

- Structural simplification of bioactive natural products with multicomponent synthesis. 4. 4H-Pyrano-[2,3-b]naphthoquinones with anticancer activity. (n.d.). National Institutes of Health.

- Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One: Polycyclic Aromatic Compounds. (n.d.). Taylor & Francis.

- EXTRACTION OF 4H-PYRAN-4-ONE, 2,3-DIHYDRO -6-METHYL-, AN ALTERNATIVE ANTIFUNGAL AGENT, FROM SCHIZOPHYLLUM COMMUNE: OPTIMIZATION AND KINETIC STUDY. (2025).

- CAS 28564-83-2 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. (n.d.).

- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one. (n.d.).

- ISOLATION AND CHARACTERIZATION OF COMPOUNDS FROM THE STEM BARK OF UVARIA RUFA (ANNONACEAE). (n.d.). Malaysian Journal of Analytical Sciences.

- Spectroscopic Analysis of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide. (n.d.).

- Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones. (n.d.). National Institutes of Health.

- Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (n.d.). National Institutes of Health.

- (A) Selected examples of natural products containing dihydropyran‐2‐one... (n.d.).

- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig

- Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. (2015). Accounts of Chemical Research, 48(4), 1105-1117. doi: 10.1021/acs.accounts.5b00028

- Structure of 4H-Pyran-4-one , 2,3-dihydro-3,5-dihydroxy-6-methyl... (n.d.).

- Structure, biological activity, and synthesis of dihydropyranones. (n.d.).

- Research Advances on Anti-Cancer N

- Anticancer Activity of Natural Products and Rel

- A One-Step Synthesis of 2,3-Dihydro-4 H -pyran-4-ones from 3-Ethoxy α,β-Unsaturated Lactones. (2025).

- A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. (n.d.). Oriental Journal of Chemistry.

- (PDF) Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. (n.d.).

- A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. (n.d.).

- Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. (2024).

- Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. (2023). Frontiers.

- Separation of Natural Products. (n.d.).

- Isolation and Characterization of One New Natural Compound with Other Potential Bioactive Secondary Metabolites from Glycosmis cyanocarpa (Blume) Spreng. (Family: Rutaceae). (2023).

- The natural product dihydrotanshinone I provides a prototype for uncharged inhibitors that bind specifically to the acetylcholinesterase peripheral site with nanomolar affinity. (n.d.). PubMed.

- An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.).

- (PDF) Synthesis of Pyran and Pyranone Natural Products. (2025).

- Synthesis of Pyran and Pyranone N

- Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. (2015).

- Synthesis of Pyran and Pyranone Natural Products. (n.d.).

- Selected examples of natural products and bioactive molecules containing an isoxazol‐5‐one or dihydropyran unit. (n.d.).

Sources

- 1. Synthesis of Some Aldoxime Derivatives of 4H-Pyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural simplification of bioactive natural products with multicomponent synthesis. 4. 4H-Pyrano-[2,3-b]naphthoquinones with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (CAS 28564-83-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | C6H8O4 | CID 119838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jsmcentral.org [jsmcentral.org]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- [webbook.nist.gov]

- 23. This compound synthesis [organic-chemistry.org]

- 24. A one-step synthesis of 2,3-dihydro-4H-pyran-4-ones from 3-ethoxy alpha,beta-unsaturated lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthetic Routes of 4-Pyranones

For Researchers, Scientists, and Drug Development Professionals

The 4-pyranone scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide range of biological activities. This guide provides an in-depth exploration of the core synthetic strategies employed to construct this important chemical entity, offering insights into the underlying mechanisms and practical applications of each route.

Cyclocondensation Reactions: The Classical Approach

One of the most fundamental and widely employed methods for the synthesis of 4-pyranones is through the cyclocondensation of 1,3,5-tricarbonyl compounds or their synthetic equivalents. This approach is biomimetic, mirroring the biosynthesis of certain 4-hydroxy-2-pyrones from polyketide precursors.

Mechanism of Cyclocondensation

The general mechanism involves the intramolecular condensation of a 1,3,5-tricarbonyl compound. The reaction is typically initiated by the deprotonation of the central active methylene group, followed by a nucleophilic attack of the resulting enolate on one of the terminal carbonyl groups to form a six-membered ring. Subsequent dehydration leads to the formation of the aromatic 4-pyranone ring. The choice of base and reaction conditions can influence the regioselectivity of the cyclization when unsymmetrical tricarbonyl compounds are used.

A plausible biosynthetic pathway for the formation of 4-hydroxy-α-pyrones involves the sequential condensation of two equivalents of malonyl coenzyme A with an activated N-acetyl amino acid to form a 1,3,5-tricarbonyl intermediate.[1] Intramolecular cyclization then releases the substrate from the enzyme, forming the 4-hydroxy-α-pyrone.[1]

Synthesis of 2-Alkyl-3-hydroxy-4-pyrones

A specific example of this approach is the synthesis of 2-alkyl-3-hydroxy-4-pyrones from β-hydroxyketones or α,β-unsaturated ketones and a formate ester. This method provides a route to valuable compounds like maltol.

Experimental Protocol: Synthesis of 2-Methyl-2,3-dihydro-4-pyrone

-

To a solution of 25.2 g (0.3 mole) of pent-3-en-2-one in 50 ml of diethyl ether at 5°C, a solution of 32.4 g (0.6 mole) of sodium methoxide and 18.0 g (0.3 mole) of methyl formate in 120 ml of diethyl ether is added dropwise with stirring, maintaining the temperature at about 5°C.

-

After the addition is complete, the reaction mixture is stirred for one hour at 0°C and for 30 minutes at room temperature.

-

The mixture is then acidified dropwise with concentrated sulfuric acid to a pH of 3, keeping the temperature below 25°C.

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is redissolved in ether, neutralized, washed with water, dried, and concentrated.

-

Fractional distillation of the residue yields 2-methyl-2,3-dihydro-4-pyrone.[2]

This dihydro-4-pyrone can then be oxidized to the corresponding 3-hydroxy-4-pyrone.

Cyclization of Diynones

A more recent and atom-economical approach involves the hydration and cyclization of skipped diynones. This can be achieved using gold nanoparticles supported on TiO2 as a catalyst in aqueous dioxane, proceeding via triple bond activation.[3] Alternatively, a morpholine-catalyzed approach for the hydration/cyclization of skipped diynones under basic conditions has also been developed.

Logical Flow of Diynone Cyclization

Caption: Gold-catalyzed hydration and cyclization of diynones.

Multicomponent Reactions (MCRs): Efficiency and Diversity

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The synthesis of 4H-pyran derivatives, which can be readily converted to 4-pyranones, is a prime example of the utility of MCRs. These reactions are highly atom-economical and often proceed under mild and environmentally friendly conditions.

General Mechanism of 4H-Pyran Synthesis via MCRs

The synthesis of the 4H-pyran core via an MCR typically follows a domino sequence of reactions:

-

Knoevenagel Condensation: An aldehyde reacts with an active methylene compound, such as malononitrile, to form an electron-deficient alkene (a Knoevenagel adduct).

-

Michael Addition: A 1,3-dicarbonyl compound then undergoes a Michael addition to this electron-deficient alkene.

-

Intramolecular Cyclization and Tautomerization: The intermediate formed then undergoes an intramolecular cyclization, followed by tautomerization to yield the final 4H-pyran derivative.[4]

Mechanism of Multicomponent 4H-Pyran Synthesis

Sources

Physical properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

An In-depth Technical Guide to the Physical Properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, commonly referred to as DDMP, is a heterocyclic compound of significant interest in the fields of food chemistry, pharmacology, and materials science. Formed during the Maillard reaction, DDMP is a natural component of many thermally processed foods and contributes to their antioxidant profiles. Its demonstrated biological activities, including antioxidant, anti-inflammatory, and antifungal properties, have positioned it as a molecule of interest for therapeutic development.

This technical guide provides a comprehensive overview of the core physical and chemical properties of DDMP. It is designed to serve as a foundational resource for researchers, offering not only collated property data but also the underlying scientific context and standardized methodologies for its characterization. We delve into the compound's structural identity, physicochemical parameters, spectroscopic profile, and provide actionable, field-proven protocols for its analysis. The objective is to equip scientists with the critical data and procedural knowledge required to effectively isolate, identify, and utilize DDMP in their research and development endeavors.

Introduction

The Maillard reaction, a cornerstone of food science, describes the complex cascade of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating. While responsible for the desirable flavors and colors of cooked food, this reaction also generates a plethora of new molecules, many with significant bioactivity. One such key product is 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP).[1]

Initially identified in processed foods such as prunes and heated pears, DDMP is recognized as a major contributor to their antioxidant capacity.[2] Subsequent research has elucidated its role in scavenging free radicals, highlighting the importance of its enol structure for this activity. This inherent bioactivity makes DDMP a compelling subject for drug development professionals exploring natural compounds for therapeutic applications. Understanding its fundamental physical properties is a non-negotiable prerequisite for any such application, as these parameters govern its stability, solubility, bioavailability, and the very methods by which it can be purified and analyzed. This whitepaper provides the authoritative grounding for that understanding.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation. DDMP is a pyranone derivative with a distinct structure that dictates its chemical behavior and physical properties.

Diagram: 2D Structure of DDMP

Sources

A Theoretical DFT-Based Protocol for the Comprehensive Analysis of 2,3-Dihydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-4H-pyran-4-one is a core heterocyclic scaffold found in numerous biologically active compounds and natural products. A thorough understanding of its structural, electronic, and spectroscopic properties is paramount for the rational design of novel derivatives with enhanced therapeutic potential. This technical guide presents a comprehensive, step-by-step protocol for the theoretical investigation of this compound using Density Functional Theory (DFT). By elucidating the causality behind methodological choices, this document serves as a roadmap for researchers aiming to perform robust computational characterizations of this important molecule and its analogues. We will detail the workflows for geometry optimization, vibrational frequency analysis (FT-IR, FT-Raman), NMR spectroscopy, electronic property elucidation (FMO, MESP), and the prediction of non-linear optical (NLO) activity, grounding each step in established computational practices.

Introduction: The Significance of the Dihydropyranone Scaffold

Pyrans and their derivatives are six-membered heterocyclic compounds containing an oxygen atom that are ubiquitous in nature and synthetic chemistry.[1][2] The dihydropyranone framework, specifically, is a structural motif present in molecules exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-invasive lens to scrutinize the molecular intricacies of such scaffolds.[3] DFT calculations allow for the precise determination of geometric parameters, vibrational modes, and electronic characteristics, providing insights that are often challenging to obtain through experimental means alone.[4]

This guide outlines a theoretical study on the parent molecule, this compound. The described protocols are synthesized from proven computational studies on related pyran derivatives and are designed to provide a self-validating system for generating reliable theoretical data.

Core Computational Methodology: A Justified Approach

The reliability of any theoretical study hinges on the judicious selection of the computational method and basis set. For organic molecules like this compound, the combination of Becke's three-parameter hybrid functional (B3LYP) with a split-valence Pople-style basis set, such as 6-311++G(d,p), has consistently provided an excellent balance between computational cost and accuracy for predicting a wide range of molecular properties.[4][5]

Why B3LYP/6-311++G(d,p)?

-

B3LYP Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation. This approach effectively mitigates some of the self-interaction error inherent in pure DFT functionals, leading to more accurate predictions of molecular geometries, vibrational frequencies, and electronic properties for a broad class of molecules.[6][7]

-

6-311++G(d,p) Basis Set: This basis set is robust for several reasons. The "6-311" indicates that core electrons are described by a single contracted Gaussian function, while valence electrons are described with three functions, allowing for greater flexibility. The "++" denotes the addition of diffuse functions for both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and regions of low electron density. The "(d,p)" signifies the inclusion of polarization functions (d-functions on heavy atoms, p-functions on hydrogens), which are essential for modeling the non-spherical nature of electron density in chemical bonds.[5][8]

Experimental Protocol: Computational Workflow

-

Structure Drawing: Construct the 3D structure of this compound using a molecular modeling program like GaussView.

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This calculation finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. This step is also necessary for obtaining predicted FT-IR and FT-Raman spectra.

-

Property Calculations: Using the optimized geometry, perform single-point energy calculations to determine electronic properties, including NMR shielding tensors (using the GIAO method), Natural Bond Orbital (NBO) analysis, and non-linear optical (NLO) properties.[5][7]

Caption: A generalized workflow for DFT-based molecular characterization.

Molecular Geometry and Structural Analysis

The first step in understanding the molecule's behavior is to determine its most stable three-dimensional structure. The geometry optimization will yield key structural parameters. Based on studies of similar pyran structures, the pyran ring is expected to be nearly planar.[9]

Table 1: Predicted Key Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths | C=O | ~1.22 Å |

| C-O (in ring) | ~1.37 Å | |

| C=C | ~1.34 Å | |

| Bond Angles | O=C-C | ~123° |

| C-O-C | ~118° |

| Dihedral Angle | C-C-C=C | ~0° (indicating planarity) |

Note: These values are illustrative and would be precisely determined by the DFT calculation.

Vibrational Spectroscopy: The Molecular Fingerprint

Vibrational analysis provides a direct comparison between theoretical and experimental data through FT-IR and FT-Raman spectroscopy. Each vibrational mode corresponds to a specific molecular motion. The calculated frequencies are typically scaled by a factor (e.g., ~0.967 for B3LYP) to correct for anharmonicity and other systematic errors in the theoretical model.[10]

Key Vibrational Modes and Their Expected Regions:

-

C=O Stretch: This is typically a strong, sharp band in the IR spectrum, expected around 1700-1750 cm⁻¹.

-

C=C Stretch: A strong band is expected in the 1600-1650 cm⁻¹ region.

-

C-H Stretches: Aromatic/vinylic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

C-O Stretch: These modes are typically found in the 1000-1300 cm⁻¹ region.

A detailed assignment of each vibrational mode can be achieved using Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a given normal mode.[5]

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[11] The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, stability, and electronic transport properties.[12] A smaller gap suggests higher reactivity and lower kinetic stability.[12] For pyranone derivatives, the HOMO and LUMO are often localized on the pyran ring system.[9]

Caption: Relationship between HOMO, LUMO, and the energy gap.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Chemical Hardness (η) = (I - A) / 2

-

Electronegativity (χ) = (I + A) / 2

-

Electrophilicity Index (ω) = χ² / (2η)

These parameters provide a quantitative basis for comparing the reactivity of different pyranone derivatives.[12]

Molecular Electrostatic Potential (MESP)

The MESP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the molecule's electron density surface.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For this compound, this is expected around the carbonyl oxygen.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

Non-Linear Optical (NLO) Properties